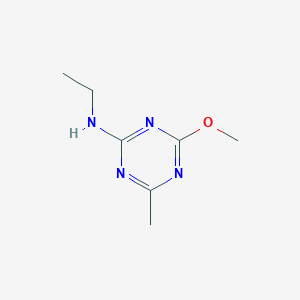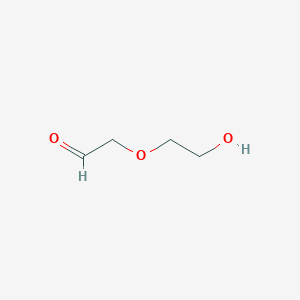
N-D-Gluconoyl-L-leucine
説明
N-D-Gluconoyl-L-leucine is a compound with the molecular formula C12H23NO8. It is a derivative of L-leucine, an essential amino acid, and gluconic acid, a naturally occurring organic acid. This compound is known for its role in post-translational modifications, particularly in recombinant proteins expressed in Escherichia coli .
準備方法
Synthetic Routes and Reaction Conditions
N-D-Gluconoyl-L-leucine can be synthesized through the reaction of L-leucine with gluconic acid or its derivatives. The reaction typically involves the formation of an amide bond between the amino group of L-leucine and the carboxyl group of gluconic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve higher yields and selectivity. Enzymatic methods can offer advantages such as milder reaction conditions and reduced by-product formation. The choice of enzyme and reaction conditions can be optimized to achieve efficient production of the compound .
化学反応の分析
Types of Reactions
N-D-Gluconoyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the gluconoyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the gluconoyl moiety can be reduced to form alcohols.
Substitution: The amino group in the leucine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of gluconic acid derivatives.
Reduction: Reduction of the carbonyl groups can result in the formation of gluconolactone derivatives.
Substitution: Substitution reactions can yield various N-substituted derivatives of this compound.
科学的研究の応用
N-D-Gluconoyl-L-leucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study amide bond formation and post-translational modifications.
Biology: It is involved in the study of protein modifications and their effects on protein function and stability.
Medicine: It is used in the development of recombinant proteins for therapeutic applications.
作用機序
The mechanism of action of N-D-Gluconoyl-L-leucine involves its incorporation into proteins through post-translational modifications. The gluconoyl moiety can influence the protein’s structure, stability, and function. The modification can occur spontaneously or be catalyzed by enzymes, depending on the specific conditions and the presence of other cellular factors .
類似化合物との比較
Similar Compounds
N-D-Gluconoyl-L-valine: Similar to N-D-Gluconoyl-L-leucine but with valine instead of leucine.
N-D-Gluconoyl-L-isoleucine: Similar to this compound but with isoleucine instead of leucine.
N-D-Gluconoyl-L-phenylalanine: Similar to this compound but with phenylalanine instead of leucine.
Uniqueness
This compound is unique due to its specific combination of L-leucine and gluconic acid, which imparts distinct properties to the modified proteins. The presence of the gluconoyl moiety can enhance the solubility, stability, and bioactivity of the proteins, making it a valuable compound for various applications .
特性
IUPAC Name |
(2S)-4-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO8/c1-5(2)3-6(12(20)21)13-11(19)10(18)9(17)8(16)7(15)4-14/h5-10,14-18H,3-4H2,1-2H3,(H,13,19)(H,20,21)/t6-,7+,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWILBCFLAFDSM-LOLPMWEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312018 | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15893-50-2 | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-D-Gluconoyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-D-gluconoyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)





